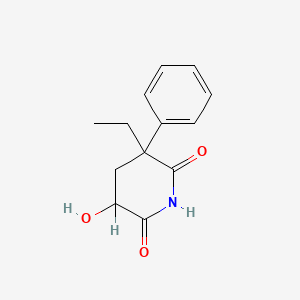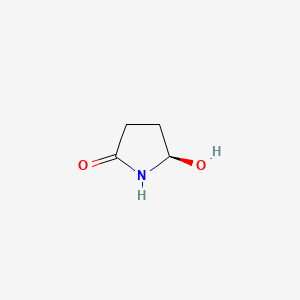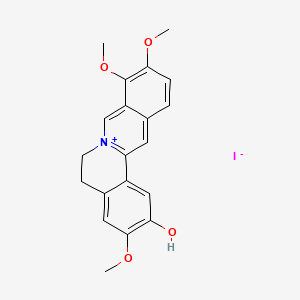
Columbamine iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-3-{[Oxido(oxo)phosphoranyl]oxy}-2-phenylacrylate is an organic compound belonging to the class of styrenes, which are organic compounds containing an ethenylbenzene moiety. This compound is characterized by the presence of a phosphoranyl group, which is a phosphorus atom bonded to four oxygen atoms, one of which is double-bonded. The compound has a molecular formula of C9H6O5P and a molecular weight of 224.995 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-{[Oxido(oxo)phosphoranyl]oxy}-2-phenylacrylate typically involves the reaction of a phenylacrylate derivative with a phosphorus oxychloride reagent under controlled conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product. The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound .
Industrial Production Methods
In an industrial setting, the production of (2Z)-3-{[Oxido(oxo)phosphoranyl]oxy}-2-phenylacrylate involves large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-quality compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-{[Oxido(oxo)phosphoranyl]oxy}-2-phenylacrylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphoranyl derivatives, while reduction may produce reduced phosphoranyl compounds. Substitution reactions can result in a wide range of substituted phenylacrylate derivatives .
Scientific Research Applications
(2Z)-3-{[Oxido(oxo)phosphoranyl]oxy}-2-phenylacrylate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2Z)-3-{[Oxido(oxo)phosphoranyl]oxy}-2-phenylacrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
(2E)-3-{[Oxido(oxo)phosphoranyl]oxy}-2-phenylacrylate: Similar structure but with a different geometric configuration.
(2Z)-3-{[Oxido(oxo)phosphoranyl]oxy}-2-methylacrylate: Similar structure but with a methyl group instead of a phenyl group.
(2Z)-3-{[Oxido(oxo)phosphoranyl]oxy}-2-ethylacrylate: Similar structure but with an ethyl group instead of a phenyl group.
Uniqueness
(2Z)-3-{[Oxido(oxo)phosphoranyl]oxy}-2-phenylacrylate is unique due to its specific geometric configuration and the presence of a phenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
CAS No. |
2007-07-0 |
|---|---|
Molecular Formula |
C9H6O5P- |
Molecular Weight |
225.11 g/mol |
IUPAC Name |
3,9,10-trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-2-ol;iodide |
InChI |
InChI=1S/C9H7O5P/c10-9(11)8(6-14-15(12)13)7-4-2-1-3-5-7/h1-6H,(H,10,11)/p-1/b8-6- |
InChI Key |
WSMRUPUEYOBWRC-VURMDHGXSA-M |
SMILES |
COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)OC)O)OC.[I-] |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/OP(=O)=O)/C(=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C(=COP(=O)=O)C(=O)[O-] |
Synonyms |
dehydrocorydalmine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


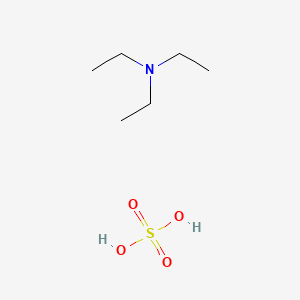
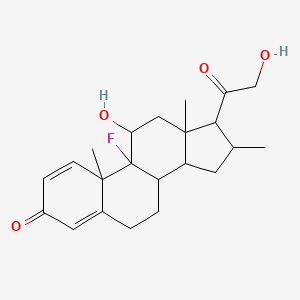
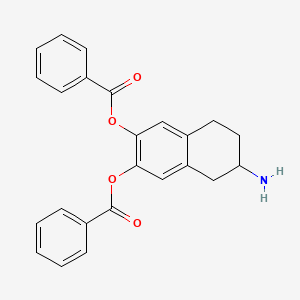
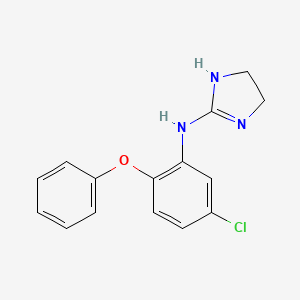
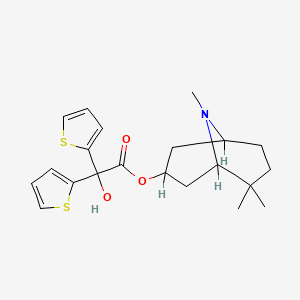
![2,12-dimethyl-10,20-dithiapentacyclo[11.7.0.03,11.04,9.014,19]icosa-1(13),2,4,6,8,11,14,16,18-nonaene](/img/structure/B1208976.png)
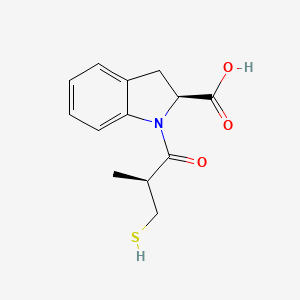

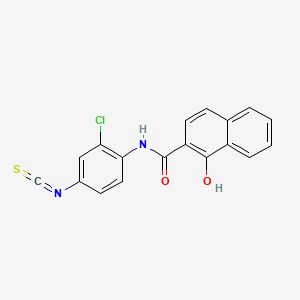
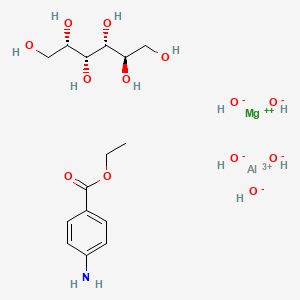
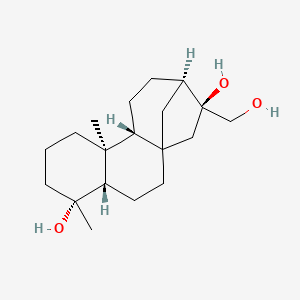
![(4-methylphenyl)methyl N-[(2R)-3-(1H-indol-3-yl)-2-methyl-1-oxo-1-[[(1S)-1-phenylethyl]amino]propan-2-yl]carbamate](/img/structure/B1208968.png)
